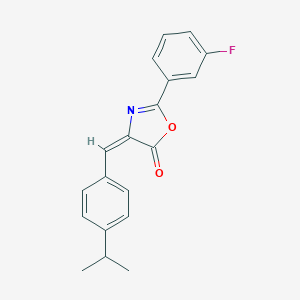
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity. The process may include steps such as heating, solvent extraction, and purification through chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dimethoxy-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
- 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methylphenyl group can affect its interaction with molecular targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
326611-19-2 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.3g/mol |
IUPAC-Name |
4,5-dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-10-6-4-5-7-12(10)18-16(19)11-8-9-13(21-2)15(22-3)14(11)17(18)20/h4-9H,1-3H3 |
InChI-Schlüssel |
UPIXXQHRYWPLAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(2,4-dichlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446855.png)



![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)
![3-[(2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B446865.png)



![5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE](/img/structure/B446872.png)
